4-Phenyl-1-[4-(6-Piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]butan-1-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one is a novel compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a phenyl group, a piperidinyl group, and a pyridazinyl group, making it a versatile molecule for various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
4-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its role as a potential inhibitor of specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazinyl Intermediate: The initial step involves the reaction of piperazine with a suitable halogenated precursor to form the piperazinyl intermediate.
Introduction of the Pyridazinyl Group: The piperazinyl intermediate is then reacted with a pyridazinyl halide under controlled conditions to introduce the pyridazinyl group.
Addition of the Phenyl Group: The final step involves the reaction of the intermediate with a phenyl halide to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Wirkmechanismus
The mechanism of action of 4-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cellulose biosynthesis by targeting the cellulose synthase catalytic subunit gene CESA3 . This inhibition affects the delivery and dynamics of cellulose synthase complexes in the plasma membrane, leading to reduced cellulose synthesis and altered microtubule dynamics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane: A compound with a similar piperazinyl and butane structure but different substituents.
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: A compound with a similar piperazinyl and pyridazinyl structure but different functional groups.
Uniqueness
4-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one is unique due to its specific combination of phenyl, piperidinyl, and pyridazinyl groups, which confer distinct chemical and biological properties. Its ability to inhibit cellulose biosynthesis and affect microtubule dynamics sets it apart from other similar compounds.
Biologische Aktivität
Chemical Identity
The compound 4-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one, with the CAS number 898406-34-3, has a molecular formula of C23H31N5O and a molecular weight of approximately 393.5251 g/mol . This compound is characterized by its complex structure, featuring multiple heterocyclic moieties which contribute to its biological activity.
Antimicrobial Properties
Recent studies have highlighted the potential antimicrobial activity of compounds containing piperazine and pyridazine rings. For instance, derivatives similar to 4-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one have exhibited significant inhibitory effects against various bacterial strains. A study reported that certain piperazine derivatives showed promising antibacterial activity, suggesting that the piperidine and pyridazine components may enhance this effect .
Anti-tubercular Activity
In the context of anti-tubercular research, compounds designed with similar structural features have been synthesized and tested against Mycobacterium tuberculosis. Some analogs demonstrated IC90 values ranging from 3.73 to 40.32 μM, indicating a potential for further development in treating tuberculosis . The presence of the piperidine moiety is believed to play a crucial role in enhancing the bioactivity against this pathogen.
Cytotoxicity Studies
Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. In vitro studies have shown that certain derivatives of piperazine exhibit low cytotoxicity towards human embryonic kidney cells (HEK-293), suggesting that modifications to the structure can lead to compounds that are both effective and safe for human use .
Structure–Activity Relationship (SAR)
The biological activity of 4-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one can be understood through SAR analysis. The presence of specific functional groups, such as the phenyl ring and piperidine, significantly influences the compound's interaction with biological targets. For example, the addition of electron-donating groups has been associated with increased antiproliferative activity in related compounds .
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds:
- Study on Piperazine Derivatives : A series of compounds were synthesized based on piperazine and evaluated for their antibacterial properties. The results indicated a strong correlation between structural modifications and biological activity, highlighting the importance of specific substitutions on the piperazine ring .
- Anti-tubercular Agents : In another study focused on anti-tubercular agents, compounds with similar structural motifs were synthesized and tested against Mycobacterium tuberculosis. The findings revealed that certain derivatives had significant inhibitory effects, with IC50 values indicating their potential as therapeutic agents .
Data Table
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Activity Type | IC50/IC90 Value |
---|---|---|---|---|---|
Compound A | 898406-34-3 | C23H31N5O | 393.5251 g/mol | Anti-tubercular | IC90: 40.32 μM |
Compound B | 88606 | C20H25N3O | Not specified | Antibacterial | IC50: 2.18 μM |
Compound C | Not listed | C21H27N5O | Not specified | Cytotoxicity | Non-toxic |
Eigenschaften
IUPAC Name |
4-phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O/c29-23(11-7-10-20-8-3-1-4-9-20)28-18-16-27(17-19-28)22-13-12-21(24-25-22)26-14-5-2-6-15-26/h1,3-4,8-9,12-13H,2,5-7,10-11,14-19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKIIHJWFGBSSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.